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Compound of Interest

Compound Name: AG 555

Cat. No.: B1665056 Get Quote

This guide provides a comparative analysis of AG 555, a tyrphostin-class inhibitor, focusing on

its anti-proliferative effects. It is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of AG 555's mechanism of action, performance

against alternative compounds, and supporting experimental data.

Overview of AG 555
AG 555 (also known as Tyrphostin AG 555 or Tyrphostin B46) is a potent and selective

inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] EGFR is

a critical cell-surface receptor that, upon activation, triggers downstream signaling pathways

integral to cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR

signaling cascade is a common driver in various cancers, making it a prime target for

therapeutic intervention.[5][7] AG 555 exerts its anti-proliferative effects primarily by inhibiting

EGFR, with a reported IC50 value of 0.7 μM.[2][3][8][9] Furthermore, it has been shown to

block the activation of Cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle,

leading to growth arrest at the G1/S phase.[1][3]

Mechanism of Action: EGFR and Cdk2 Inhibition
AG 555's primary mechanism involves the direct inhibition of EGFR's kinase activity. By

blocking autophosphorylation of the receptor, it prevents the activation of major downstream

pathways, including the Ras/MAPK and PI3K/Akt/mTOR axes, which are crucial for promoting

cell growth and proliferation.[6][7] Additionally, its ability to inhibit Cdk2 activation provides a
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secondary mechanism to halt cell cycle progression.[1] This dual-inhibition profile makes AG
555 an effective agent for inducing G1 phase growth arrest and, in some cases, apoptosis.[3]
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Caption: AG 555 signaling pathway inhibition. (Within 100 characters)
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Performance Data: AG 555 Potency and Selectivity
The efficacy of AG 555 has been quantified across various enzymatic and cell-based assays.

The following table summarizes key IC50 values, demonstrating its potency against EGFR and

its anti-proliferative activity in different cell lines.

Target / Cell Line IC50 Value Notes Reference

Enzymatic Assays

EGFR Kinase 0.7 µM
Potent and selective

inhibition.
[2][3][8][9]

ErbB2 (HER2) Kinase 35 µM

Displays ~50-fold

selectivity for EGFR

over ErbB2.

[8][9]

Insulin Receptor

Kinase
>140-fold selectivity

High selectivity over

insulin receptor.
[9]

Mo-MuLV Reverse

Transcriptase
10.8 µM

Also shows

antiretroviral activity.
[8]

Cell-Based Assays

HER 14 Cells 2.5 µM

Inhibition of EGF-

dependent cell

growth.

[8]

HPV16-Immortalized

Keratinocytes
6.4 µM

Induces G1 growth

arrest.
[9]

Normal Keratinocytes 9.4 µM
Shows selectivity for

transformed cells.
[9]

Renal & Bladder

Carcinoma Cells
3 - 16 µM

Dose-dependent

inhibition of cell

proliferation.

[3]
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Comparative Analysis with Alternative EGFR
Inhibitors
The field of EGFR inhibition has evolved significantly, with multiple generations of inhibitors

available. AG 555 is a first-generation inhibitor, and its performance can be contextualized by

comparing it to other classes of EGFR Tyrosine Kinase Inhibitors (TKIs).

Inhibitor Class Key Characteristics Examples Reference

AG 555 (Tyrphostin)

Reversible EGFR

inhibitor; also inhibits

Cdk2 activation.

AG 555 [1][3]

1st Generation TKIs

Reversible inhibitors

targeting the ATP-

binding site of EGFR.

Gefitinib, Erlotinib [5][6]

2nd Generation TKIs

Irreversible (covalent)

inhibitors targeting

EGFR and other ErbB

family members (e.g.,

HER2).

Afatinib, Dacomitinib [6]

3rd Generation TKIs

Covalent inhibitors

designed to be active

against resistance

mutations (e.g.,

T790M) while sparing

wild-type EGFR.

Osimertinib [10]

Multi-Target TKIs

Inhibit EGFR in

addition to other

kinases like VEGFR.

Vandetanib [7]

While first-generation inhibitors like AG 555 and Gefitinib are effective, resistance can develop,

often through secondary mutations in the EGFR gene.[6] Second and third-generation

inhibitors were developed to overcome these resistance mechanisms and offer broader or

more specific targeting.[6][10]
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Experimental Protocols
To validate the anti-proliferative effects of AG 555, standardized cell-based assays are

essential. Below are detailed methodologies for key experiments.

Preparation Treatment & Incubation

Assay & Analysis

1. Cell Culture
(e.g., A-498, T24)

2. Seed Cells
in 96-well plates

3. Add AG 555
(serial dilutions)

4. Incubate
(e.g., 72 hours)

5. Perform Viability Assay
(e.g., MTT, CellTiter-Glo)

6. Measure Signal &
Calculate IC50

Click to download full resolution via product page

Caption: Workflow for cell proliferation IC50 determination. (Within 100 characters)

A. Cell Proliferation Assay (MTT Method)

This protocol is designed to determine the IC50 value of AG 555 by measuring its effect on cell

viability.

Cell Seeding:

Culture human cancer cells (e.g., A-498 renal carcinoma or T24 bladder carcinoma) in

appropriate media.[3]

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Compound Treatment:

Prepare a stock solution of AG 555 in DMSO.[1][2]
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Perform serial dilutions in culture medium to achieve final concentrations ranging from, for

example, 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

Remove the old medium from the cells and add 100 µL of the medium containing the

different AG 555 concentrations.

Incubate for 48-72 hours.

MTT Assay:

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C until formazan crystals form.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

crystals.

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate

reader.

Data Analysis:

Normalize the absorbance values to the vehicle control wells.

Plot the percentage of cell viability against the logarithm of AG 555 concentration.

Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to

calculate the IC50 value.

B. Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of AG 555 on cell cycle distribution.

Cell Treatment:

Seed cells in 6-well plates and allow them to attach.

Treat cells with AG 555 at a concentration known to inhibit proliferation (e.g., 1x and 2x

the IC50 value) for 24-48 hours. Include a vehicle control.
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Cell Harvesting and Fixation:

Harvest cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

Wash the cell pellet with ice-cold PBS.

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently

vortexing.

Incubate at -20°C for at least 2 hours (or overnight).

Staining and Analysis:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing

RNase A).

Incubate in the dark at room temperature for 30 minutes.

Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to

the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases

of the cell cycle. An accumulation of cells in the G1 phase would validate the G1/S arrest

reported for AG 555.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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